molecular formula C12H10BrNO2S B5776064 5-bromo-N-[3-(methylthio)phenyl]-2-furamide

5-bromo-N-[3-(methylthio)phenyl]-2-furamide

Cat. No. B5776064
M. Wt: 312.18 g/mol
InChI Key: JGPRRVKJUGCFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-(methylthio)phenyl]-2-furamide, also known as BMTF, is a chemical compound with potential applications in scientific research. BMTF is a furan derivative that has been synthesized using various methods. In

Mechanism of Action

5-bromo-N-[3-(methylthio)phenyl]-2-furamide inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and have potential therapeutic applications in cancer treatment.
Biochemical and Physiological Effects
5-bromo-N-[3-(methylthio)phenyl]-2-furamide has been shown to have several biochemical and physiological effects. Studies have shown that 5-bromo-N-[3-(methylthio)phenyl]-2-furamide inhibits the activity of HDAC, leading to the accumulation of acetylated histones and the induction of apoptosis in cancer cells. 5-bromo-N-[3-(methylthio)phenyl]-2-furamide has also been shown to inhibit the activity of other enzymes involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[3-(methylthio)phenyl]-2-furamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted inhibition of gene expression. However, 5-bromo-N-[3-(methylthio)phenyl]-2-furamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

For 5-bromo-N-[3-(methylthio)phenyl]-2-furamide research include exploring its potential therapeutic applications in cancer treatment, as well as investigating its effects on other enzymes and pathways involved in cancer cell proliferation. Further research is also needed to optimize the synthesis method and improve the solubility and stability of 5-bromo-N-[3-(methylthio)phenyl]-2-furamide for use in lab experiments. Additionally, 5-bromo-N-[3-(methylthio)phenyl]-2-furamide could be used as a tool compound to study the role of HDAC inhibition in various biological processes.

Synthesis Methods

5-bromo-N-[3-(methylthio)phenyl]-2-furamide has been synthesized using several methods, including the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-chlorofuran, which is then reacted with 3-(methylthio)aniline to form the intermediate compound. The intermediate compound is then reacted with sodium bromide to form 5-bromo-N-[3-(methylthio)phenyl]-2-furamide.

Scientific Research Applications

5-bromo-N-[3-(methylthio)phenyl]-2-furamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-bromo-N-[3-(methylthio)phenyl]-2-furamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-bromo-N-[3-(methylthio)phenyl]-2-furamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

properties

IUPAC Name

5-bromo-N-(3-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-17-9-4-2-3-8(7-9)14-12(15)10-5-6-11(13)16-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPRRVKJUGCFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3-methylsulfanylphenyl)furan-2-carboxamide

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